4-tert-Butyl-4'-n-propylbenzophenone
Overview
Description
4-tert-Butyl-4’-n-propylbenzophenone is an organic compound with the molecular formula C({20})H({24})O. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group at the 4-position and a n-propyl group at the 4’-position on the benzophenone core. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-4’-n-propylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzene derivatives and acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The general steps are as follows:
Preparation of the Acyl Chloride: The acyl chloride is prepared by reacting the corresponding carboxylic acid with thionyl chloride.
Friedel-Crafts Acylation: The acyl chloride is then reacted with a benzene derivative (containing the tert-butyl and n-propyl groups) in the presence of aluminum chloride to form the desired benzophenone derivative.
Industrial Production Methods
In industrial settings, the production of 4-tert-Butyl-4’-n-propylbenzophenone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Reactants: Large quantities of the acyl chloride and benzene derivatives are prepared.
Catalytic Reaction: The Friedel-Crafts acylation is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the final compound with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-4’-n-propylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups on the benzene rings.
Scientific Research Applications
4-tert-Butyl-4’-n-propylbenzophenone is utilized in various scientific research fields:
Chemistry: Used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Employed in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-4’-n-propylbenzophenone involves its interaction with molecular targets through its carbonyl group. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. It can also interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound without the tert-butyl and n-propyl groups.
4-tert-Butylbenzophenone: Contains only the tert-butyl group.
4-n-Propylbenzophenone: Contains only the n-propyl group.
Uniqueness
4-tert-Butyl-4’-n-propylbenzophenone is unique due to the presence of both tert-butyl and n-propyl groups, which impart distinct steric and electronic effects. These effects influence its reactivity, stability, and interactions with other molecules, making it valuable in specific applications where these properties are desired.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-propylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O/c1-5-6-15-7-9-16(10-8-15)19(21)17-11-13-18(14-12-17)20(2,3)4/h7-14H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOSSKMXBRANIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208451 | |
Record name | [4-(1,1-Dimethylethyl)phenyl](4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951887-89-1 | |
Record name | [4-(1,1-Dimethylethyl)phenyl](4-propylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951887-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,1-Dimethylethyl)phenyl](4-propylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401208451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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